molecular formula C11H12BrF2NO2S B1414342 1-(4-Bromo-3-methylbenzenesulfonyl)-3,3-difluoropyrrolidine CAS No. 2216744-61-3

1-(4-Bromo-3-methylbenzenesulfonyl)-3,3-difluoropyrrolidine

Cat. No.: B1414342
CAS No.: 2216744-61-3
M. Wt: 340.19 g/mol
InChI Key: KNAPDJLVOQERAC-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methylbenzenesulfonyl)-3,3-difluoropyrrolidine is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a bromo group, a methyl group, and a sulfonyl group attached to a benzene ring, along with a difluoropyrrolidine moiety. Its unique structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

The synthesis of 1-(4-Bromo-3-methylbenzenesulfonyl)-3,3-difluoropyrrolidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Bromo-3-methylbenzenesulfonyl)-3,3-difluoropyrrolidine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Mechanism of Action

Comparison with Similar Compounds

1-(4-Bromo-3-methylbenzenesulfonyl)-3,3-difluoropyrrolidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties .

Biological Activity

1-(4-Bromo-3-methylbenzenesulfonyl)-3,3-difluoropyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H10BrF2N1O2S
  • Molecular Weight : 305.15 g/mol
  • Chemical Structure :

    Chemical Structure

The biological activity of this compound may be attributed to its interaction with specific biological targets. Research indicates that sulfonamide derivatives, such as this one, often exhibit inhibitory effects on enzymes involved in various metabolic pathways. The presence of the difluoropyrrolidine moiety may enhance the compound's binding affinity to target proteins.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of sulfonamide derivatives. The compound has shown activity against various bacterial strains, likely due to its ability to inhibit folate synthesis pathways.

Anticancer Properties

Research has indicated that compounds containing a pyrrolidine ring can exhibit anticancer activity. In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines by activating caspase pathways.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored in models of acute inflammation. It has been shown to reduce pro-inflammatory cytokine production, suggesting a potential role in managing inflammatory diseases.

Case Studies and Research Findings

StudyFindingsReference
Study on Antimicrobial ActivityDemonstrated significant inhibition of E. coli and S. aureus growth
In Vitro Cancer Cell StudyInduced apoptosis in breast cancer cell lines through caspase activation
Anti-inflammatory ModelReduced TNF-alpha and IL-6 levels in LPS-induced inflammation

Properties

IUPAC Name

1-(4-bromo-3-methylphenyl)sulfonyl-3,3-difluoropyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrF2NO2S/c1-8-6-9(2-3-10(8)12)18(16,17)15-5-4-11(13,14)7-15/h2-3,6H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAPDJLVOQERAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(C2)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrF2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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